N1-Methylethane-1,2-diamine dihydrochloride
Overview
Description
N1-Methylethane-1,2-diamine dihydrochloride (N1-MDA) is an organic compound that is used in a variety of applications in the scientific research field. It is a colorless, water-soluble, diamine salt that is used in a variety of chemical and biochemical applications. N1-MDA can be used as a reagent, an intermediate, or a catalyst in a variety of processes. It is also used in the synthesis of other compounds, such as amino acids and peptides.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n,n’-dimethylethylenediamine are known to be used as chelating diamines for the preparation of metal complexes . These complexes can function as homogeneous catalysts .
Mode of Action
It’s structurally similar compound, n-methylethylenediamine, is known to undergo condensation with pyridine-2-carboxaldehyde to form an imine . It also reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Biochemical Pathways
N,n’-dimethylethylenediamine, a similar compound, is used as a precursor to imidazolidines by condensation with ketones or aldehydes .
Pharmacokinetics
It’s structurally similar compound, n-methylethylenediamine, is a liquid with a density of 085 g/mL at 20 °C . It has a boiling point of 114-117 °C .
Action Environment
It’s structurally similar compound, n-methylethylenediamine, is classified as a flammable liquid and a skin corrosive . It has a flash point of 41 °C .
Biochemical Analysis
Biochemical Properties
N1-Methylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the transfer of amino groups and hydrogen atoms, respectively. These interactions are crucial for various metabolic pathways, including amino acid metabolism and energy production . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and enhancing their catalytic efficiency.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve physiological functions such as energy production and stress resistance . At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the transfer of amino groups and hydrogen atoms . These interactions are essential for maintaining metabolic flux and regulating metabolite levels. Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are critical for energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound can bind to amino acid transporters, allowing it to enter cells and accumulate in specific compartments. Additionally, this compound can be distributed through the bloodstream and transported to different tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it participates in energy production and metabolic regulation. Additionally, it can be directed to the nucleus, where it influences gene expression and transcriptional activity.
properties
IUPAC Name |
N'-methylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAMYGZPMSITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618731 | |
Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-44-9 | |
Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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